molecular formula C18H25NO4 B5482767 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one

8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one

Cat. No. B5482767
M. Wt: 319.4 g/mol
InChI Key: XLIAXTZOUBLNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, also known as DAU-6236, is a novel compound that has attracted scientific interest due to its potential applications in drug discovery and development. DAU-6236 is a spirocyclic compound that belongs to the class of spiroketals. It has a unique structure that makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes and receptors, including kinases and phosphodiesterases. It has also been shown to modulate the activity of G-protein-coupled receptors. The exact mechanism of action of 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is an area of active research.
Biochemical and Physiological Effects:
8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell death, and inhibit angiogenesis. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The main advantage of 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one for lab experiments is its unique structure, which makes it an attractive candidate for drug development. Its activity against a range of targets also makes it a versatile compound for studying various biological processes. However, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results. In addition, its synthesis is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This will help to better understand its potential applications in drug discovery and development. Another area of research is to study its efficacy and toxicity in animal models and in clinical trials. This will help to determine its potential as a therapeutic agent for various diseases. Finally, there is a need to develop more efficient and scalable methods for synthesizing 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, which will enable its widespread use in research and drug development.

Synthesis Methods

The synthesis of 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one involves a multi-step process that includes the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form an intermediate compound. The intermediate compound is then reacted with 2-aminoethanol to form the spirocyclic compound 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. The synthesis of 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been optimized to yield high purity and high yield.

Scientific Research Applications

8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been studied extensively for its potential applications in drug discovery and development. It has been shown to have activity against a range of targets, including kinases, phosphodiesterases, and G-protein-coupled receptors. Its unique structure makes it an attractive candidate for the development of new drugs with improved efficacy and selectivity.

properties

IUPAC Name

9-[(2,5-dimethoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-21-15-4-5-16(22-2)14(12-15)13-19-10-9-18(7-3-11-23-18)8-6-17(19)20/h4-5,12H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIAXTZOUBLNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCC3(CCCO3)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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